C20 sphinganine 1-phosphate
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H44NO5P |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[(2S,3R)-2-amino-3-hydroxyicosyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H44NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h19-20,22H,2-18,21H2,1H3,(H2,23,24,25)/t19-,20+/m0/s1 |
InChI Key |
WEYZCBKZGOIPIU-VQTJNVASSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of C20 Sphinganine 1 Phosphate
Catabolism and Degradation of C20 Sphinganine (B43673) 1-Phosphate
Dephosphorylation by Sphingosine (B13886) 1-Phosphate Phosphatases (SPPs)
Once formed, C20 sphinganine 1-phosphate can be catabolized or recycled. One key regulatory pathway is its dephosphorylation back to C20 sphinganine. This reversible reaction is catalyzed by sphingosine 1-phosphate phosphatases (SPPs). mdpi.comnih.gov
There are two primary isoforms, SPP1 and SPP2, located in the endoplasmic reticulum. mdpi.com These enzymes act as specific phosphohydrolases, removing the phosphate (B84403) group from sphingoid base 1-phosphates. mdpi.commdpi.com This action is a critical control point in sphingolipid metabolism, as it reduces the cellular levels of the bioactive S1P molecule while regenerating the sphingoid base (in this case, C20 sphinganine). nih.gov The regenerated C20 sphinganine can then re-enter the metabolic cycle, primarily through the salvage pathway for ceramide synthesis. mdpi.comnih.gov Overexpression of SPP1 has been shown to increase the accumulation of ceramide, indicating that the dephosphorylation of S1P is a rate-limiting step in this recycling process. nih.govmdpi.com
Irreversible Cleavage by Sphingosine 1-Phosphate Lyase (SPL)
The only known pathway for the irreversible degradation and exit of sphingoid bases from the sphingolipid metabolic cycle is through the action of sphingosine 1-phosphate lyase (SPL), also known as SGPL1. nih.govnih.govresearchgate.net This enzyme, located in the endoplasmic reticulum, catalyzes the final step in sphingolipid catabolism. nih.gov
SPL cleaves its substrate between carbon atoms 2 and 3. nih.gov For the canonical C18 sphingosine 1-phosphate, this cleavage yields phosphoethanolamine and a 16-carbon fatty aldehyde (hexadecenal). nih.gov Following this pattern, the cleavage of this compound would produce phosphoethanolamine and an 18-carbon fatty aldehyde (octadecanal). This reaction effectively eliminates the sphingoid base backbone from the pool available for recycling or signaling. Research on cells deficient in SPL has shown an accumulation of various sphingolipids, including C20 ceramide, which strongly suggests that this compound is a substrate for this enzyme. researchgate.netresearchgate.net
Recycling and Salvage Pathways Involving C20 Sphinganine and its Phosphate
Instead of being irreversibly degraded, this compound is a key player in cellular recycling and salvage pathways that conserve the valuable long-chain base for reuse. These pathways are crucial for maintaining sphingolipid homeostasis. tandfonline.commdpi.com
The central hub of this process is the interconversion between this compound and C20 sphinganine, regulated by sphingosine kinases and SPPs, respectively. The salvage pathway begins with the breakdown of complex sphingolipids in the lysosomes or other cellular compartments, which eventually yields sphingoid bases like C20 sphinganine. mdpi.com Additionally, this compound, after being dephosphorylated by SPPs to C20 sphinganine, provides a direct source for this pathway. mdpi.comnih.gov
This salvaged C20 sphinganine is then transported to the endoplasmic reticulum, where it is re-acylated by ceramide synthases (CerS) to form C20 ceramide. mdpi.comnih.gov This step bypasses the initial de novo synthesis steps, providing an energy-efficient way to produce ceramides (B1148491). Notably, studies have shown that the recycling pathway can generate a profile of ceramides that includes C16, C18, and C20 species, confirming the involvement of C20 sphingoid bases in this loop. nih.gov This recycled C20 ceramide can then be used to synthesize more complex sphingolipids, such as C20 sphingomyelin (B164518). The activity of this pathway is particularly evident in cells lacking the degradative enzyme SPL, where the recycling of sphingoid bases is significantly enhanced. nih.gov
Data Tables
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme | Abbreviation | Location | Function in this compound Metabolism |
| Serine Palmitoyltransferase | SPT | Endoplasmic Reticulum | Initiates de novo synthesis by condensing L-serine and a long-chain acyl-CoA (e.g., Stearoyl-CoA) to form the precursor to the C20 sphinganine backbone. nih.govmdpi.com |
| Ceramide Synthase | CerS | Endoplasmic Reticulum | Acylates C20 sphinganine to form C20 dihydroceramide (B1258172). Also re-acylates C20 sphinganine in the salvage pathway. mdpi.comnih.gov |
| Sphingosine Kinase | SphK | Cytosol, Nucleus, Membranes | Phosphorylates C20 sphinganine to produce this compound. mdpi.com |
| Sphingosine 1-Phosphate Phosphatase | SPP | Endoplasmic Reticulum | Dephosphorylates this compound back to C20 sphinganine, making it available for the salvage pathway. mdpi.commdpi.com |
| Sphingosine 1-Phosphate Lyase | SPL | Endoplasmic Reticulum | Irreversibly cleaves this compound into phosphoethanolamine and an 18-carbon aldehyde, marking the final exit from the metabolic pathway. nih.govresearchgate.net |
Table 2: Metabolic Fates of this compound
| Metabolic Pathway | Key Enzyme(s) | Product(s) | Description |
| Dephosphorylation (Recycling) | Sphingosine 1-Phosphate Phosphatase (SPP) | C20 Sphinganine | A reversible step that regenerates the C20 sphingoid base, which can then be reused in the salvage pathway to synthesize C20 ceramide. mdpi.comnih.gov |
| Irreversible Cleavage (Catabolism) | Sphingosine 1-Phosphate Lyase (SPL) | Phosphoethanolamine, Octadecanal (C18 aldehyde) | The final, irreversible degradation step that eliminates the C20 sphingoid backbone from the cellular pool. nih.govnih.gov |
Cellular Signaling and Molecular Mechanisms of C20 Sphinganine 1 Phosphate Action
Extracellular Receptor-Mediated Signaling
As a signaling molecule, C20 sphinganine (B43673) 1-phosphate can be released into the extracellular space to interact with a specific family of G protein-coupled receptors (GPCRs), thereby initiating downstream signaling cascades that regulate numerous cellular processes. frontiersin.orgresearchgate.net
Extracellular S1P molecules, including the C20 variant, exert their effects by binding to five recognized S1P receptors: S1PR1 through S1PR5. wikipedia.org These receptors are expressed in various tissues and cell types, and their activation triggers diverse physiological responses, from immune cell trafficking to angiogenesis. nih.govwikipedia.org A crucial aspect of S1P signaling is that the length of the lipid's alkyl chain can significantly influence how it engages with these receptors. nih.gov
Research has demonstrated that S1P species with different acyl chain lengths, ranging from C16 to C20, differentially engage with S1P receptor subtypes. nih.gov This differential interaction can affect the signaling strength and the ultimate functional outcome. nih.gov C20 sphinganine 1-phosphate, also referred to as S1P (d20:1), has been identified as a partial agonist at the S1P receptor 2 (S1P2). sigmaaldrich.com In this capacity, it can also modulate the activity of other S1P species; for instance, S1P (d20:1) has been shown to inhibit the induction of cyclooxygenase-2 (COX-2) that is mediated by the more common S1P (d18:1). sigmaaldrich.com This suggests that the relative abundance of different S1P chain lengths can fine-tune cellular responses.
Table 1: Differential Activity of S1P Analogs at S1PRs
| Compound | Receptor Subtype | Observed Effect | Reference |
|---|---|---|---|
| This compound (S1P d20:1) | S1P2 | Partial agonist; inhibits S1P d18:1-mediated COX-2 induction. | sigmaaldrich.com |
| S1P (general) | S1P1, S1P3, S1P4, S1P5 | Agonist. | frontiersin.org |
| Fingolimod (FTY720-P) | S1P1, S1P3, S1P4, S1P5 | Agonist leading to functional antagonism via receptor internalization. | frontiersin.org |
| d16:1 S1P | S1P2 | Leads to high CTGF induction in renal cell carcinoma cells. | nih.gov |
The activation of S1P receptors is dependent on the hydrophobic interactions between the lipid tail of the ligand and residues within a distinct binding pocket located between the receptor's transmembrane (TM) helices. nih.govresearchgate.net The length and saturation of the alkyl chain are determining factors for how the ligand fits into this pocket, influencing binding affinity and activation kinetics. nih.gov Structural studies reveal that the phosphate (B84403) headgroup of the S1P molecule interacts with polar residues near the extracellular side of the receptor, while the lipid tail extends deep into the transmembrane domain. researchgate.net The longer C20 chain of this compound would establish a unique set of hydrophobic interactions within this pocket compared to the shorter C18 or C16 chains, thus altering the ligand-receptor binding kinetics and the conformational changes required for G-protein activation. nih.gov
For S1P to function as an extracellular signal, it must be transported out of the cell. This process is mediated by specific transporters. frontiersin.org Members of the ATP-binding cassette (ABC) transporter family and Spinster homolog 2 (Spns2) have been identified as key players in the release of S1P into the extracellular milieu. frontiersin.org Once outside the cell, S1P is chaperoned in the blood primarily by apolipoprotein M (ApoM) within high-density lipoprotein (HDL) particles. researchgate.net The production of S1P destined for release is also regulated by enzymes such as neutral ceramidase, which can associate with the plasma membrane and contribute to the generation of sphingosine (B13886), the precursor for S1P. nih.gov While these are the generally accepted mechanisms for S1P transport, specific studies focusing on the preferential release or transport of the C20 variant are limited.
Interaction with Sphingosine 1-Phosphate Receptors (S1PRs)
Intracellular Functions and Second Messenger Roles
In addition to its extracellular receptor-mediated actions, S1P is recognized as an important intracellular second messenger, directly influencing cellular functions without exiting the cell. researchgate.netmedchemexpress.cn
A primary intracellular role of S1P is the mobilization of calcium (Ca²⁺) from internal stores. nih.govnih.gov This function is crucial for a wide array of cellular processes. Studies have shown that S1P can increase the concentration of intracellular Ca²⁺ ([Ca²⁺]i) by triggering its release from the endoplasmic reticulum. nih.govnih.gov This mobilization can occur through multiple pathways. One major pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3). nih.gov IP3 then binds to its receptor on the endoplasmic reticulum, opening Ca²⁺ channels and releasing stored calcium into the cytosol. nih.gov Evidence also points to an IP3-independent pathway for S1P-mediated Ca²⁺ release. sigmaaldrich.com Furthermore, S1P can induce a Ca²⁺-induced Ca²⁺ release mechanism, where an initial small release of calcium triggers a larger release from adjacent stores. nih.gov These intracellular signaling actions are generally considered a hallmark of the S1P molecule class, and this compound is expected to participate in these events, although specific investigations into its potency and precise mechanism in calcium mobilization are less common than for d18:1 S1P. researchgate.net
Table 2: Key Pathways in S1P-Mediated Intracellular Calcium Mobilization
| Pathway Component | Role | Effect | Reference |
|---|---|---|---|
| Sphingosine-1-Phosphate (S1P) | Second Messenger | Initiates Ca²⁺ release from intracellular stores. | researchgate.netnih.gov |
| Phospholipase C (PLC) | Enzyme | Activated by S1P signaling, generates IP3. | nih.gov |
| Inositol 1,4,5-triphosphate (IP3) | Second Messenger | Binds to IP3-gated channels on the ER to release Ca²⁺. | nih.gov |
| Ryanodine Receptors | Channel | Implicated in Ca²⁺-induced Ca²⁺ release mechanisms triggered by S1P. | nih.gov |
| Endoplasmic Reticulum | Organelle | Primary intracellular store of Ca²⁺ released by S1P signaling. | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | S1P (d20:1) |
| Sphingosine-1-phosphate | S1P |
| C18 sphingosine 1-phosphate | S1P (d18:1) |
| C16 sphingosine 1-phosphate | S1P (d16:1) |
| Adenosine triphosphate | ATP |
| Inositol 1,4,5-triphosphate | IP3 |
| Fingolimod-phosphate | FTY720-P |
| Cyclooxygenase-2 | COX-2 |
| Connective tissue growth factor | CTGF |
| Apolipoprotein M | ApoM |
Regulation of Gene Expression and Transcriptional Programs
While research specifically detailing the regulation of gene expression by this compound is still emerging, the broader class of sphingolipids, including sphingosine-1-phosphate (S1P), is known to exert significant influence on transcriptional programs. mdpi.comelifesciences.org Intracellular S1P can modulate gene expression, and its metabolism is tightly controlled by enzymes like sphingosine-1-phosphate lyase (SPL). mdpi.com The expression of the gene encoding SPL itself is subject to regulation, for instance by GATA transcription factors, highlighting a feedback loop in sphingolipid-mediated gene regulation. nih.gov
Studies on related sphingolipids offer insights into potential mechanisms for this compound. For example, very long-chain dihydroceramide (B1258172) (dhCer) species, which include C20 variants, have been implicated in the regulation of genes related to vacuolar protein catabolic processes in yeast. microbialcell.comsemanticscholar.org Furthermore, S1P has been shown to regulate the expression of lymphangiogenic and inflammation-related transcripts in endothelial cells. elifesciences.org In the context of cancer, the S1P signaling pathway can influence the transcript levels of other signaling molecules, such as the receptor tyrosine kinase-like orphan receptor ROR1/2. mdpi.com The transcription factor EGR1, which can be regulated by the protein EMAP II, has been shown to induce the expression of sphingosine kinase 1 (SPHK1), the enzyme that produces S1P, suggesting another layer of transcriptional control. iu.edu
It is important to note that the effects of sphingolipids on gene expression can be highly specific to the cell type and the context of other signaling pathways. For instance, in breast cancer cells, the sphingosine kinase inhibitor ABC294640 was found to decrease the estrogen-mediated transcription of genes like the progesterone (B1679170) receptor (PgR) and SDF-1 without affecting the transcription of the estrogen receptor (ER) itself. oup.com This suggests that the sphingolipid pathway can selectively modulate the expression of specific genes within a broader transcriptional program.
Table 1: Examples of Gene Regulation by Sphingolipids
| Sphingolipid/Related Molecule | Regulated Gene/Process | Cellular Context | Finding |
| Very long-chain dhCer (including C20) | Vacuolar protein catabolic process genes | Yeast | Implicated in the regulation of these genes. microbialcell.comsemanticscholar.org |
| S1P | Lymphangiogenic and inflammation-related transcripts | Aortic endothelial cells | Regulates the expression of these transcripts in a ligand-dependent manner. elifesciences.org |
| S1P | ROR1/2 transcript levels | Lung carcinogenesis cells | S1P treatment decreased ROR1/2 transcript levels. mdpi.com |
| EMAP II (regulates SPHK1) | SPHK1 transcription (via EGR1) | Macrophages and pulmonary artery smooth muscle cells | EMAP II triggers transcriptional regulation of SPHK1. iu.edu |
| ABC294640 (SPHK2 inhibitor) | Progesterone receptor (PgR) and SDF-1 mRNA | MCF-7 breast cancer cells | Decreased estrogen-induced expression of PgR and SDF-1. oup.com |
Influence on Organelle Function (e.g., Endoplasmic Reticulum, Mitochondria)
The influence of sphingolipids on organelle function, particularly the endoplasmic reticulum (ER) and mitochondria, is a critical aspect of their cellular activity. mdpi.com The ER is a central hub for sphingolipid metabolism, where the initial and rate-limiting step of de novo synthesis is catalyzed by serine palmitoyltransferase (SPT). nih.govresearchgate.net Sphingosine-1-phosphate phosphatases (S1PPs), which dephosphorylate S1P back to sphingosine, are also localized in the ER. mdpi.com
Intracellular S1P is known to regulate ER stress. mdpi.com The balance between ceramide and S1P is crucial for cell fate, and disruptions in this balance can impact ER function. researchgate.net The unfolded protein response (UPR), a key indicator of ER stress, can be influenced by S1P levels. uniprot.org
Mitochondria are also significantly affected by sphingolipid signaling. microbialcell.commicrobialcell.com Sphingosine kinase 2 (SphK2), an enzyme that produces S1P, has been found on the inner mitochondrial membrane, where it regulates mitochondrial S1P levels. nih.gov S1P has been shown to promote mitochondrial biogenesis in Hep G2 cells by activating PGC-1α, a master regulator of this process. nih.gov This leads to an increase in mitochondrial DNA replication and transcription, mitochondrial mass, and ATP synthesis. nih.gov
Conversely, accumulation of certain ceramides (B1148491) in mitochondria can lead to dysfunction. tandfonline.com For example, elevated levels of C20:0 and C22:0 ceramides have been observed in the synaptic mitochondria of older mice in a model of Alzheimer's disease. tandfonline.com This accumulation can impair the electron transport chain and alter membrane permeability. tandfonline.com The interplay between different sphingolipid species is also evident in mitochondrial stress responses. For instance, in C. elegans, exogenous C24-ceramide, but not C16-, C20-, or C22-ceramide, could restore the induction of the mitochondrial stress response gene hsp-6 in animals with impaired sphingolipid synthesis. microbialcell.commicrobialcell.com
Table 2: Influence of Sphingolipids on Organelle Function
| Organelle | Sphingolipid-Related Process | Effect |
| Endoplasmic Reticulum | De novo sphingolipid synthesis (SPT) | Location of the initial and rate-limiting step. nih.govresearchgate.net |
| Endoplasmic Reticulum | S1P dephosphorylation (S1PPs) | Localization of enzymes that regulate S1P levels. mdpi.com |
| Endoplasmic Reticulum | Regulation of ER stress | Intracellular S1P is a key regulator. mdpi.com |
| Mitochondria | S1P production (SphK2) | SphK2 is localized to the inner mitochondrial membrane. nih.gov |
| Mitochondria | Mitochondrial biogenesis | S1P promotes biogenesis via PGC-1α activation. nih.gov |
| Mitochondria | Mitochondrial dysfunction | Accumulation of certain ceramides (e.g., C20:0) can lead to dysfunction. tandfonline.com |
| Mitochondria | Mitochondrial stress response | Specific ceramide species can modulate the response. microbialcell.commicrobialcell.com |
Biological Roles and Physiological Significance of C20 Sphinganine 1 Phosphate
Contribution to Cellular Homeostasis
The maintenance of cellular homeostasis is a complex process involving the regulation of cell growth, differentiation, survival, and migration. While direct evidence for the role of C20 sphinganine (B43673) 1-phosphate in these processes is scarce, the functions of the closely related S1P are well-documented.
Regulation of Cell Proliferation and Growth
There is currently a lack of specific research detailing the role of C20 sphinganine 1-phosphate in the regulation of cell proliferation and growth. However, the broader class of sphingosine (B13886) 1-phosphates, particularly the C18 variant, is recognized as a significant regulator of these processes. nih.gov S1P is known to stimulate cell proliferation and growth in various cell types. nih.govnih.gov This proliferative effect is often mediated through its interaction with specific G protein-coupled receptors (GPCRs), namely S1P receptors 1-5 (S1PR1-5). elifesciences.org Activation of these receptors can trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to promoting cell cycle progression and growth. elifesciences.orgmdpi.com
It is important to reiterate that these findings are based on studies of the general S1P and may not directly apply to this compound. The difference in acyl chain length could potentially alter the affinity and signaling outcomes upon receptor binding. nih.gov
Control of Cell Differentiation Processes
The potential role of this compound in cell differentiation remains an area for future investigation. Its unique structural properties could confer specific functions in the differentiation of certain cell lineages.
Modulation of Cell Survival and Apoptotic Pathways
The specific impact of this compound on cell survival and apoptotic pathways has not been extensively studied. However, the "sphingolipid rheostat" model, which describes the balance between pro-apoptotic ceramide and pro-survival S1P, is a central concept in cell fate determination. nih.govresearchgate.net S1P is a well-established pro-survival molecule that can inhibit apoptosis. nih.govnih.gov It achieves this by activating signaling pathways that promote the expression of anti-apoptotic proteins and inhibit the function of pro-apoptotic factors. mdpi.com
Given that C20 sphinganine is a precursor for this compound, it is plausible that the C20 variant also contributes to the sphingolipid rheostat. However, without direct experimental evidence, its specific role in modulating cell survival and apoptosis remains speculative.
Influence on Cell Migration
Direct research on the influence of this compound on cell migration is limited. The role of S1P in cell migration, however, is well-characterized. S1P can act as a chemoattractant, guiding the migration of various cell types, including immune cells, endothelial cells, and cancer cells. nih.govnih.gov This process is crucial for physiological events such as immune surveillance and wound healing, as well as pathological conditions like cancer metastasis. mdpi.comnih.gov The migratory effects of S1P are primarily mediated through the activation of S1P1 and S1P3 receptors, which couple to signaling pathways that regulate the cytoskeleton and cell motility. nih.gov
Whether this compound shares these pro-migratory or anti-migratory properties is yet to be determined. The longer alkyl chain could potentially modulate its interaction with S1P receptors, leading to distinct effects on cell migration.
Systemic Physiological Contributions
While the systemic physiological contributions of this compound are not well understood, elevated plasma levels of sphingolipids with C20 long-chain bases have been suggested as predictive biomarkers for cardiovascular events. nih.gov This indicates a potential role for C20 sphingolipids in systemic physiology, although the specific contributions of the 1-phosphate metabolite require further investigation.
Immune System Modulation (e.g., lymphocyte trafficking, immune cell fate)
There is a lack of specific information regarding the role of this compound in immune system modulation. The function of S1P in the immune system, however, is a field of intensive research. S1P plays a critical role in lymphocyte trafficking, the process by which lymphocytes move between the blood, lymph, and lymphoid organs. nih.govnih.gov Gradients of S1P are essential for the egress of lymphocytes from lymphoid tissues into the circulation. nih.gov This process is primarily mediated by the S1P1 receptor on lymphocytes. nih.gov
Beyond lymphocyte trafficking, S1P is also involved in modulating the functions of various immune cells and the inflammatory response. nih.govnih.gov Given the structural similarity, it is conceivable that this compound could also participate in immune modulation. However, its specific roles in lymphocyte trafficking and determining immune cell fate are currently unknown and represent an important area for future research. nih.gov
Interactive Data Table: Research Findings on Sphingosine 1-Phosphate (S1P)
Note: The following data is based on studies of the more common C18 sphingosine 1-phosphate (S1P), as specific data for this compound is limited. The findings may not be directly applicable to the C20 variant.
| Biological Process | Key Findings for S1P | Relevant S1P Receptors | Downstream Signaling Pathways |
| Cell Proliferation | Stimulates growth in various cell types. nih.govnih.gov | S1PR1, S1PR2, S1PR3 | MAPK, PI3K/Akt elifesciences.orgmdpi.com |
| Cell Differentiation | Influences differentiation of immune and progenitor cells. caymanchem.comnih.gov | S1PR1, S1PR4, S1PR5 | Context-dependent |
| Cell Survival/Apoptosis | Acts as a pro-survival molecule, inhibiting apoptosis. nih.govnih.gov | S1PR1, S1PR3 | PI3K/Akt, Bcl-2 family modulation mdpi.com |
| Cell Migration | Acts as a chemoattractant for various cell types. nih.govnih.gov | S1PR1, S1PR3 | Rho/Rac GTPases, cytoskeletal rearrangement nih.gov |
| Immune Modulation | Regulates lymphocyte egress from lymphoid organs. nih.govnih.gov | S1PR1 | Gαi-coupled signaling nih.gov |
Nervous System Development and Maintenance (e.g., myelination, neurogenesis)
The central nervous system (CNS) is characterized by a high content and diversity of sphingolipids, which are crucial for brain development and maintenance. nih.gov While research has extensively focused on the C18 forms of sphingolipids, evidence dating back to the 1960s identified C20 long-chain bases (LCBs) as components of brain lipids. C20-sphingosine was first identified in the brain lipids of horses and cows and was later purified from calf brain mucolipids, where it was termed icosisphingosine. nih.gov Subsequent studies confirmed that C20 LCBs are present in gangliosides, as well as in sphingomyelin (B164518) and cerebrosides in the brain and spinal cord of rabbits. nih.gov
The phosphorylated form, sphingosine 1-phosphate (S1P), is a bioactive signaling lipid that plays a pivotal role in the mammalian nervous system. nih.gov S1P signaling is considered essential for the development of the brain. frontiersin.org The broader S1P family of molecules is involved in the proliferation, differentiation, and survival of neurons and neural progenitors. mdpi.com It participates in neurogenesis under both physiological and post-injury conditions and serves as a chemoattractant for neural progenitor cells, guiding their migration to damaged areas of the CNS. mdpi.com The enzymes that produce S1P, sphingosine kinases (SphK1 and SphK2), are critical; mice unable to produce S1P exhibit neural tube defects. mdpi.com
Table 1: Historical Identification of C20 Sphingolipids in Nervous Tissue
| Year of Discovery | Finding | Source Tissue | Researchers |
| 1961 | First identification of C20-sphingosine as a component of brain lipids. | Horse and Cow Brain | Majhofer-Oreščanin & Proštenik |
| 1960s | Successful purification of C20-sphingosine, termed "icosisphingosine". | Calf Brain Mucolipids | Stanacev & Chargaff |
| Subsequent Studies | Confirmed presence of C20 LCBs in gangliosides, sphingomyelin, and cerebrosides. | Rabbit Brain and Spinal Cord | Various |
This table summarizes early research findings that established the presence of C20 sphingolipid backbones in the nervous systems of various mammals. nih.gov
Vascular System Regulation
Sphingosine 1-phosphate (S1P) is a major blood-borne signaling lipid that is crucial for the regulation of the vascular system. wikipedia.org The S1P family of molecules, acting through a set of five G protein-coupled receptors (S1P1-5), orchestrates a wide range of physiological and pathological processes in the heart and vasculature. uj.edu.plnih.gov The significance of S1P signaling is evident from early development, as defects can lead to embryonic lethality due to improper vascular and cardiac formation. uj.edu.pl
In the mature vascular system, S1P signaling is a key regulator of vascular tone, endothelial function and integrity, and angiogenesis (the formation of new blood vessels). wikipedia.orguj.edu.pl The balance of S1P receptor activation is critical; for instance, S1P signaling can promote both vasorelaxation via endothelial cells and vasoconstriction through vascular smooth muscle cells, thereby helping to regulate blood pressure in a balanced manner. mdpi.com A disbalance in S1P production and signaling has been linked to pathologies such as atherosclerosis, endothelial dysfunction, and hypertension. uj.edu.plnih.govimrpress.com
While the general class of S1P molecules is known to be integral to these cardiovascular functions, the specific contribution of atypical chain-length variants like this compound is an emerging area of research. nih.gov A recent study noted that S1P molecules with acyl chain lengths from C16 to C20 could differentially engage S1P receptors, suggesting that chain length may fine-tune biological responses. nih.gov However, detailed studies focusing specifically on the role of this compound in regulating vascular tone, endothelial barrier function, and angiogenesis are not yet widely available.
Table 2: General Functions of S1P Receptors in the Cardiovascular System
| Receptor | General Function in the Vasculature | Associated Processes |
| S1P1 | Endothelial cell migration, barrier function, angiogenesis. | Vascular development, permeability regulation. |
| S1P2 | Inhibits migration, involved in vasoconstriction. | Regulation of vascular tone, vessel stability. |
| S1P3 | Involved in both vasoconstriction and vasodilation, angiogenesis. | Blood pressure regulation, new vessel growth. |
This table outlines the generally accepted roles of the most prominent S1P receptors in the cardiovascular system. The specific pharmacology of this compound at these receptors is not fully characterized. uj.edu.plmdpi.com
Interplay with General Lipid Metabolism
This compound is an integral part of the broader sphingolipid metabolic network, which generates a diverse array of bioactive lipids that function as both structural components of cell membranes and critical signaling molecules. nih.gov The metabolism of sphingolipids is often described as a "rheostat" that balances the levels of pro-apoptotic lipids like ceramide and sphingosine against pro-survival lipids like S1P. uj.edu.pl This balance is crucial for determining cell fate, including proliferation, survival, and apoptosis. mdpi.commdpi.com
Sphingolipid metabolism begins with the de novo synthesis pathway, which starts with the condensation of serine and palmitoyl-CoA to eventually form sphinganine (dihydrosphingosine). mdpi.commdpi.com This sphinganine backbone can then be acylated to form dihydroceramides, desaturated to form ceramides (B1148491), and further metabolized into complex sphingolipids like sphingomyelin. nih.gov Alternatively, sphingosine (or sphinganine) can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce S1P (or sphinganine 1-phosphate). nih.govmdpi.com
The irreversible degradation of sphingoid base phosphates is catalyzed by S1P lyase, which cleaves the molecule into phosphoethanolamine and a fatty aldehyde. nih.gov This final step is the only way for sphingolipid components to permanently exit the metabolic pathway. nih.gov Studies on mice with an inactive S1P lyase gene have provided insight into the metabolic interplay. These mice show expected increases in sphingoid base phosphates but also significant elevations in other sphingolipids, including sphingosine, ceramide, and specific species of sphingomyelin containing C18:1, C20:1, C22:1, or C24:1 fatty acid chains, highlighting the deep interconnection within the lipid network. nih.gov While this finding relates to a C20 fatty acid chain on sphingomyelin rather than the C20 backbone of sphinganine itself, it underscores how perturbations in S1P levels can have widespread consequences on the broader lipid profile, which includes long-chain lipid species. nih.gov The precise regulatory role of this compound within this intricate metabolic network remains a subject for further investigation.
Pathophysiological Implications of C20 Sphinganine 1 Phosphate Dysregulation
Neurodegenerative Disorders and Neuropathologies
Sphingolipids are highly enriched in the nervous system, and their metabolic balance is critical for neurological health. nih.gov While direct studies on C20 sphinganine (B43673) 1-phosphate are lacking, research on its precursors provides some insight.
Alterations in sphingolipid metabolism have been linked to schizophrenia, with some studies pointing to changes in ceramide levels in the skin of patients. researchgate.net One study did measure various ceramide species, including those with C20 chains, in the corpus callosum of schizophrenia patients, indicating that specific long-chain ceramides (B1148491) might be involved in the disease's pathology. nih.gov Furthermore, altered sphingolipid metabolism is thought to contribute to disruptions in myelin integrity, a feature observed in schizophrenia. unc.edu However, the direct involvement of C20 sphinganine 1-phosphate in these processes has not been specifically elucidated.
In Parkinson's disease, the dysregulation of sphingolipid metabolism is also a key area of research. nih.gov Studies have shown alterations in the levels of various sphingolipids in the brains of Parkinson's patients. nih.gov While the general role of S1P is being explored for its neuroprotective potential, specific data concerning this compound is not available.
Cancer Development and Progression
The balance between pro-apoptotic ceramides and pro-survival sphingosine (B13886) 1-phosphate, often termed the "sphingolipid rheostat," is considered crucial in cancer biology. nih.govmdpi.com
S1P is known to influence various oncogenic signaling pathways, promoting cell survival, proliferation, and migration. nih.govresearchgate.netnih.gov Research has highlighted the opposing roles of long-chain ceramides (which include C18 and C20) and very-long-chain ceramides in cancer cell growth, suggesting that the acyl chain length is a critical determinant of their function. researchgate.net For instance, some studies indicate that long-chain ceramides can have anti-proliferative effects. researchgate.net However, the specific contribution of this compound to these signaling pathways remains to be specifically investigated.
The proliferation of cancer cells is influenced by the intricate balance of different sphingolipid species. nih.gov Studies on ceramide synthases, the enzymes that produce ceramides of varying chain lengths, have shown that the levels of long-chain ceramides, including C20:0, can impact cancer cell growth. nih.govmdpi.com Specifically, the overexpression of enzymes that produce C18 and C20 ceramides has been shown to protect against cancer cell migration and metastasis in some contexts. researchgate.net The direct regulatory role of this compound on tumor cell proliferation is an area that requires further dedicated research.
Inflammatory and Autoimmune Diseases
The S1P signaling axis is a key regulator of immune responses. nih.gov It governs the movement of lymphocytes from lymphoid organs into the circulatory system, a process essential for immune surveillance and response. longdom.orgnih.gov When this pathway is dysregulated, it can lead to inappropriate immune cell activation and migration, contributing to the pathology of various inflammatory and autoimmune disorders. longdom.org
Modulation of Inflammatory Responses
Sphingosine-1-phosphate plays a pivotal role in both innate and adaptive immunity. nih.gov The S1P concentration gradient between tissues and circulatory fluids like blood and lymph is crucial for controlling the egress of lymphocytes from lymph nodes. nih.govnih.govnih.gov During an inflammatory response, this gradient can be altered, preventing lymphocytes from entering circulation and reaching the site of inflammation. nih.gov S1P interacts with five specific G protein-coupled receptors (S1PR1-5), and this interaction on immune cells can modulate the release of pro-inflammatory cytokines and chemokines. nih.govsemanticscholar.org For instance, S1P can activate signaling pathways like NF-κB, which promotes the release of inflammatory mediators. nih.govfrontiersin.org The S1P/S1PR axis is therefore deeply involved in the complex regulation of inflammation, influencing immune cell trafficking, activation, and the synthesis of inflammatory molecules. nih.gov
Psoriasis and Keratinocyte Dysregulation
Psoriasis is a chronic immune-mediated disease characterized by the hyperproliferation and abnormal differentiation of keratinocytes, as well as significant immune cell infiltration in the skin. semanticscholar.orgmdpi.com Emerging research highlights the role of sphingolipids in its pathogenesis. mdpi.comnih.gov Patients with psoriasis have been found to have higher circulating levels of S1P compared to healthy individuals. semanticscholar.org
The S1P signaling pathway has a dual role in the skin. On one hand, it can inhibit the proliferation of keratinocytes and promote their normal differentiation, which would be beneficial in psoriasis. semanticscholar.org On the other hand, S1P can also cause keratinocytes to produce metabolites that stimulate inflammatory immune responses, potentially worsening skin lesions. semanticscholar.org The interaction between keratinocytes and immune cells is central to psoriasis, and S1P signaling is a key modulator of this cross-talk. frontiersin.orgnih.gov Specifically, signaling through the S1P receptor 2 (S1PR2) in keratinocytes has been shown to play a role in down-regulating inflammation by inhibiting the recruitment of Th17 cells into the skin. frontiersin.orgnih.gov
| Finding Category | Observation in Psoriasis Models/Patients | Implication for Pathophysiology |
| S1P Levels | Circulating S1P levels are higher in psoriasis patients than in healthy controls. semanticscholar.org | Suggests a systemic dysregulation of S1P metabolism. |
| Keratinocyte Function | S1P can inhibit keratinocyte proliferation and induce differentiation. semanticscholar.org | A potentially protective role against hyperproliferation. |
| Inflammatory Signaling | S1P can stimulate keratinocytes to produce inflammatory mediators. semanticscholar.org | A pro-inflammatory role that may exacerbate lesions. |
| Immune Cell Recruitment | S1PR2 signaling in keratinocytes inhibits the recruitment of inflammatory Th17 cells. frontiersin.orgnih.gov | S1PR2 acts as a down-regulator of the immune response in the skin. |
Multiple Sclerosis (MS) Models and Immune Cell Trafficking
Multiple sclerosis is an autoimmune disease of the central nervous system (CNS) where autoreactive immune cells attack the myelin sheath, leading to neurodegeneration. longdom.org A key pathological feature of MS is the inappropriate trafficking of lymphocytes into the CNS. rowan.eduyoutube.com The S1P/S1PR signaling axis is a primary regulator of this process. longdom.orgrowan.edu
S1P receptors, particularly S1PR1, are essential for the egress of lymphocytes from lymph nodes. longdom.org A high concentration of S1P in the blood and lymph acts as a chemoattractant, guiding lymphocytes out of the lymphoid tissues where S1P levels are low. longdom.org In MS, this process is pathologically exploited by autoreactive T cells to escape immune checkpoints, enter circulation, and infiltrate the CNS. plos.org Modulators that target S1P receptors have become a therapeutic strategy in MS. rowan.edu These drugs functionally antagonize S1PR1, trapping lymphocytes in the lymph nodes and preventing them from migrating to the CNS, thereby reducing inflammatory damage. rowan.eduaimspress.com
Experimental Autoimmune Encephalitis (EAE) Models
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for studying the pathogenesis of multiple sclerosis. nih.gov Studies in EAE models have been crucial in elucidating the role of S1P in neuroinflammation. nih.govnih.gov Administration of S1P receptor agonists in EAE models has been shown to cause a rapid and sustained improvement in clinical symptoms. nih.gov
This therapeutic effect is largely attributed to the sequestration of lymphocytes in peripheral lymphoid organs, which significantly reduces their infiltration into the central nervous system. aimspress.comscirp.org Research has demonstrated that prophylactic administration of S1P1 functional antagonists in E-AE models can almost completely prevent the infiltration of pathogenic Th1 and Th17 cells into the CNS. scirp.org Furthermore, S1P signaling has effects directly within the CNS, as S1P receptors are expressed on astrocytes. semanticscholar.org Modulating these receptors can inhibit astrocytes from producing pro-inflammatory cytokines, suggesting that S1P-targeted therapies have effects beyond just controlling lymphocyte trafficking. semanticscholar.orgmdpi.com
| Model System | Intervention | Key Findings | Reference |
| SJL Mice with EAE | Administration of FTY720 (an S1P receptor prodrug) | Rapid and sustained improvement in clinical status; reversal of inflammatory mediator expression. | nih.gov |
| C57BL/6 Mice with EAE | Prophylactic administration of an S1P1 functional antagonist (FTY720) | Significantly inhibited EAE development and prevented infiltration of Th1 and Th17 cells into the CNS. | scirp.org |
| EAE Brain Studies | Ex vivo application of ozanimod (B609803) (S1P1/5 modulator) | Dampened synaptic alterations and attenuated local inflammatory response driven by microglia and T cells. | nih.gov |
| Human Astrocytic Glioma Cells | Treatment with FTY720-P (active form of FTY720) | Inhibited S1P-induced production of pro-inflammatory cytokines like IL-6 and CCL2. | semanticscholar.org |
Metabolic and Cardiovascular Diseases
Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Liver Fibrosis
Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), is a severe form of fatty liver disease characterized by inflammation and fibrosis, which can progress to cirrhosis. nih.govnih.gov Recent studies have identified a significant role for bioactive lipids, including S1P, in the progression of liver fibrosis. nih.govoaepublish.com
In mouse models of MASH, liver and plasma levels of S1P are elevated. nih.govnih.gov This increase is accompanied by the upregulation of sphingosine kinase 1 (SphK1), the enzyme that produces S1P. nih.govnih.gov The elevated S1P contributes to liver fibrosis by stimulating the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for producing the extracellular matrix proteins that form fibrous scar tissue in the liver. nih.govoaepublish.com This S1P-mediated activation of HSCs occurs primarily through the S1P receptor 2 (S1PR2). nih.govnih.gov Inhibiting or knocking out the S1PR2 receptor in MASH mouse models has been shown to suppress liver fibrosis, highlighting the S1P/S1PR2 axis as a key pathway in the progression of this disease. nih.govnih.gov
Cardiovascular Events and Risk Factors
Sphingolipids are recognized as significant players in the pathogenesis of atherosclerosis and cardiovascular disease. nih.govnih.gov While much research has focused on common C18 sphingolipids, evidence now indicates that atypical long-chain variants are also involved. A prospective study investigating the association between atypical sphingoid bases and cardiovascular events provided compelling evidence for the predictive value of the 20-carbon sphingosine backbone. nih.govresearchgate.net
The study enrolled 349 individuals undergoing coronary angiography to assess for stable coronary artery disease (CAD) and followed them for a median of 7.7 years. researchgate.net After adjusting for traditional cardiovascular risk factors, lipid-lowering medications, and the baseline presence of CAD, plasma levels of C20-sphingosine (C20SO), the direct precursor to this compound, were found to be an independent predictive biomarker for future cardiovascular events, including myocardial infarction and stroke. nih.govresearchgate.net
Table 1: Predictive Value of Plasma C20-Sphingosine for Cardiovascular Events
| Biomarker | Parameter | Value | 95% Confidence Interval | p-value | Reference |
|---|---|---|---|---|---|
| Plasma C20-Sphingosine | Standardized Adjusted Hazard Ratio (HR) | 1.20 | 1.03 - 1.41 | 0.022 | nih.govresearchgate.net |
This finding suggests that the metabolic pathway leading to the formation of C20 sphingoid bases and their phosphorylated derivatives is upregulated in individuals at higher risk for adverse cardiovascular outcomes. The elevation of this specific long-chain base precursor points to its potential involvement in the underlying pathology of cardiovascular disease, independent of conventional risk markers. nih.gov
Ischemic Stroke Pathogenesis
The brain is exceptionally rich in sphingolipids, and disruptions in their metabolism are closely linked to cerebrovascular diseases, including ischemic stroke. nih.govnih.gov Following an ischemic event, significant alterations in the profiles of various sphingolipid classes occur. While direct evidence detailing the role of this compound is still emerging, multiple studies have documented a significant increase in its direct metabolic precursor, C20 ceramide, in the context of acute ischemic stroke. nih.govviamedica.plmdpi.com
In clinical studies of stroke patients, tandem mass spectrometry has revealed marked elevations of C20:0 ceramide in serum. viamedica.pl Further research has confirmed that higher levels of specific ceramides, including Cer(d18:1/20:0), are significantly associated with poor functional outcomes three months after a stroke. nih.govmdpi.com In preclinical models, stroke induces changes in the expression of key genes governing sphingolipid synthesis, leading to an accumulation of specific ceramide species, including C20:1 ceramide, within the cerebral microvasculature. nih.gov
The consistent observation of elevated C20 ceramide levels in both clinical and experimental stroke suggests a pathological accumulation that could lead to increased downstream production of C20 sphinganine and its subsequent phosphorylation to this compound. This dysregulation is implicated in processes such as inflammation and cell death that contribute to brain injury following ischemia. nih.gov
Table 2: Research Findings on C20 Ceramide Dysregulation in Ischemic Stroke
| Study Focus | Key Finding | Implication | Reference |
|---|---|---|---|
| Serum analysis of acute stroke patients | Particularly strong elevations of Cer-C20:0. | Potential as a biomarker for acute cerebral ischemia. | viamedica.pl |
| Functional outcomes after stroke | Higher levels of Cer(d18:1/20:0) significantly associated with poor functional outcomes. | Links C20 ceramide levels to stroke severity and recovery. | nih.govmdpi.com |
| Mouse models of stroke (tMCAO) | Significant increase in C20:1 ceramide in cerebral microvessels. | Indicates stroke-induced alteration of sphingolipid metabolism at the vascular level. | nih.gov |
Role in Microbial Pathogenesis (e.g.,Candida albicansAntifungal Resistance)
Sphingolipids are crucial not only for host cell function but also for the biology and virulence of pathogenic fungi like Candida albicans. nih.gov The sphingolipid biosynthetic pathway is a key area of investigation for understanding antifungal drug resistance. nih.gov While research has not yet specifically detailed the role of this compound, studies on other phosphorylated long-chain bases in C. albicans have established important precedents.
Research has demonstrated that phytosphingosine-1-phosphate (PHS-1-P), a phosphorylated sphingoid base endogenous to fungi, acts as a critical signaling molecule in the development of resistance to the antifungal agent miconazole (B906), particularly in sessile (biofilm) C. albicans cells. nih.govasm.org The study found that the LCB4 gene, which encodes the kinase that phosphorylates sphingoid bases, is vital for miconazole resistance. nih.gov The external addition of nanomolar concentrations of PHS-1-P to a drug-susceptible mutant strain significantly increased its resistance to miconazole. nih.gov
The mechanism of this resistance involves the upregulation of genes encoding drug efflux pumps. The presence of PHS-1-P was shown to increase the expression of these transporter genes, leading to enhanced efflux of miconazole from the fungal cell and thereby reducing the drug's efficacy. nih.gov
Table 3: Role of Phytosphingosine-1-Phosphate (PHS-1-P) in Candida albicans Miconazole Resistance
| Condition | Observation | Mechanism | Reference |
|---|---|---|---|
| Addition of 10 nM PHS-1-P to drug-susceptible mutant | Significantly increased miconazole resistance. | Acts as a signaling molecule to protect against miconazole-induced cell death. | nih.gov |
| Analysis of drug efflux pump genes | PHS-1-P increased the expression levels of efflux pump genes. | Enhances the active transport of miconazole out of the fungal cell. | nih.gov |
While these findings are specific to phytosphingosine-1-phosphate, they highlight a broader mechanism wherein phosphorylated sphingoid long-chain bases can regulate antifungal resistance in C. albicans. This established role suggests that other, less common phosphorylated bases like this compound could potentially have similar functions in fungal pathogenesis and drug resistance, representing an area for future investigation.
Advanced Methodologies for the Analysis of C20 Sphinganine 1 Phosphate
Quantitative Lipidomics Platforms
Quantitative lipidomics provides a powerful framework for the precise measurement of lipid species from complex biological samples. Mass spectrometry-based approaches, particularly when coupled with liquid chromatography, are the cornerstone of modern sphingolipid analysis. nih.gov
High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for quantifying sphingolipids, including C20 sphinganine (B43673) 1-phosphate. nih.govnih.gov The technique involves three key steps:
Chromatographic Separation: HPLC separates C20 sphinganine 1-phosphate from other lipids in the extract based on its physicochemical properties. Reversed-phase columns, such as C18, are commonly used, with a mobile phase gradient designed to elute sphingoid base phosphates. nih.gov
Ionization: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source, which generates charged gas-phase ions of the analyte. Both positive and negative ion modes can be used for sphingoid base phosphates. nih.gov
Tandem Mass Spectrometry (MS/MS) Detection: The mass spectrometer isolates the parent ion (precursor ion) of this compound and subjects it to collision-induced dissociation. Specific fragment ions (product ions) are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification. mdpi.compreprints.orgresearchgate.net For instance, a common fragmentation in negative ion mode is the loss of the phosphate (B84403) group, yielding a characteristic fragment. nih.gov
A typical workflow involves lipid extraction from the biological sample, followed by the addition of an internal standard (often a non-naturally occurring odd-chain sphingolipid like C17 sphinganine 1-phosphate) to correct for variations in extraction efficiency and instrument response. nih.govmdpi.comnih.gov
Table 1: Illustrative HPLC-ESI-MS/MS Parameters for Sphinganine 1-Phosphate Analysis
| Parameter | Description | Reference |
|---|---|---|
| HPLC Column | Reversed-phase C18 column | nih.gov |
| Ionization Mode | Negative or Positive Electrospray Ionization (ESI) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Internal Standard | C17 Sphinganine 1-Phosphate | mdpi.comnih.gov |
| Precursor Ion Scan (Negative Mode) | Scanning for precursor ions that fragment to m/z 79.0 (corresponding to [PO3]−) | nih.gov |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is an evolution of HPLC-MS that utilizes columns with smaller particle sizes, leading to higher resolution, increased sensitivity, and significantly shorter analysis times. nih.govresearchgate.net These advantages are particularly beneficial for lipidomics, where a large number of structurally similar isomers need to be resolved. For this compound, UHPLC-MS allows for better separation from its C18 and C22 homologues, improving quantification accuracy. yakhak.org The method has been successfully validated for the analysis of sphinganine 1-phosphate in biological matrices like human and mouse plasma. nih.govresearchgate.net The higher peak concentrations achieved with UHPLC enhance the sensitivity of the mass spectrometer, enabling the detection of very low-abundance species. nih.gov
Mass Spectrometry-Based Imaging Techniques
While lipidomics platforms provide quantitative data from homogenized samples, they lack spatial information. Mass spectrometry-based imaging techniques can visualize the distribution of specific lipids, including this compound, directly within tissue sections. acs.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) imaging is a powerful tool for mapping the spatial distribution of lipids in tissues. nih.govnih.gov The process involves coating a thin tissue section with a chemical matrix. A laser is then fired at discrete spots across the tissue, desorbing and ionizing molecules from the sample. The mass-to-charge ratio of these ions is measured by a time-of-flight (TOF) analyzer. By collecting a mass spectrum at each spot, a molecular map of the tissue can be generated. nih.gov
This technique has been used to localize various sphingolipids in different tissues, such as the brain and kidney. acs.orgnih.gov Although challenging due to their low abundance, MALDI-MSI can potentially reveal specific regions or cell types where this compound accumulates. biorxiv.orgbiorxiv.org For example, studies have shown distinct distributions for different ceramide species within the kidney, and similar principles apply to phosphorylated sphingoid bases. acs.org The choice of matrix and ion polarity mode are critical parameters that must be optimized for the detection of specific sphingolipids. biorxiv.org
Stable Isotope Labeling and Metabolic Tracing Studies
Stable isotope labeling is an indispensable tool for studying the dynamics of sphingolipid metabolism, including the synthesis and turnover of this compound. These studies involve introducing non-radioactive, heavy-isotope-labeled precursors into cells or organisms and tracking their incorporation into downstream metabolites using mass spectrometry. eurisotop.com
For tracing the de novo synthesis of this compound, precursors such as ¹³C- or ¹⁵N-labeled serine and ¹³C- or ²H-labeled fatty acids (e.g., stearic acid) can be used. Research has indicated that C20 sphingolipids can be synthesized from stearic acid (C18:0). nih.gov By tracking the incorporation of these heavy isotopes, researchers can delineate the metabolic flux through the pathway and quantify the rate of synthesis and degradation of this compound. eurisotop.com
Stable isotope-labeled sphingolipids, such as deuterium-labeled sphingosine-1-phosphate, also serve as ideal internal standards for quantitative mass spectrometry, as they have nearly identical chemical and physical properties to their endogenous counterparts but are distinguishable by mass. caymanchem.commedchemexpress.com
Enzymatic Assays for Sphinganine Kinase and Phosphatase Activity
Measuring the activity of the enzymes that regulate the levels of this compound—sphinganine kinases and sphingosine (B13886) 1-phosphate phosphatases (SPPs)—is crucial for understanding its metabolic regulation.
Sphinganine Kinase Assays: Sphinganine kinases (SphKs) catalyze the phosphorylation of sphinganine to form sphinganine 1-phosphate. creative-proteomics.com Assays to measure SphK activity typically monitor the formation of the phosphorylated product. Common methods include:
Radiometric Assays: This traditional method uses [γ-³²P]ATP or [γ-³³P]ATP as the phosphate donor. The radiolabeled sphinganine 1-phosphate product is then separated from the unreacted ATP by organic extraction and quantified by scintillation counting. nih.gov While sensitive, this method is labor-intensive. nih.gov
Fluorescence-Based Assays: These assays use fluorescently labeled sphingosine analogues, such as NBD-sphingosine. The phosphorylation event can lead to a change in the fluorescence properties of the molecule, which can be monitored in real-time. nih.gov This method is well-suited for high-throughput screening of kinase inhibitors. nih.gov
Luminescence-Based Assays: These assays measure kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is used in a luciferase-catalyzed reaction that produces light, with the signal being inversely proportional to kinase activity. bpsbioscience.comechelon-inc.com
Sphingosine 1-Phosphate Phosphatase (SPP) Assays: SPPs catalyze the dephosphorylation of sphinganine 1-phosphate back to sphinganine. nih.govnih.gov SPP activity can be measured by monitoring the disappearance of the substrate or the appearance of the product. These enzymes are typically membrane-bound and show high selectivity for sphingolipid phosphate substrates. nih.gov Assay methods often involve incubating a recombinant enzyme or cell lysate with a sphinganine 1-phosphate substrate (which could be this compound) and then quantifying the sphinganine produced using LC-MS/MS. Another approach is to measure the release of inorganic phosphate. springernature.com
Genetic and Pharmacological Approaches to Modulate this compound Levels
The modulation of this compound levels is a nuanced process, primarily achieved by targeting the enzymatic machinery of the sphingolipid metabolic pathway. As this compound is a low-abundance sphingolipid, strategies to alter its concentration often involve manipulating the enzymes responsible for the synthesis of its unique 20-carbon backbone or the terminal phosphorylation step. These approaches can be broadly categorized into genetic and pharmacological methodologies.
Genetic Approaches
Genetic modulation offers a highly specific means to investigate and alter the levels of distinct sphingolipid species by targeting the genes that encode the enzymes of their metabolic pathway. The primary control point for determining the carbon chain length of the sphingoid long-chain base (LCB) is the enzyme serine palmitoyltransferase (SPT).
Serine Palmitoyltransferase (SPT) Subunit Composition
The SPT enzyme complex catalyzes the first committed step in de novo sphingolipid synthesis. nih.gov In mammals, it is a heterotrimeric protein composed of two large subunits (SPTLC1 and either SPTLC2 or SPTLC3) and a small subunit (SPTssa or SPTssb). uni.lunih.gov Research has demonstrated that these small subunits play a critical role in regulating SPT activity and determining its affinity for various fatty acyl-CoA substrates, which in turn dictates the chain length of the resulting LCB. uni.lu
A pivotal discovery in the genetic modulation of C20 sphingolipids came from the identification of a mouse mutant named "Stellar" (Stl). uni.lupnas.org This model harbors a spontaneous missense mutation in the Sptssb gene, which encodes the small subunit b of SPT. nih.govresearchgate.net The mutation results in a single amino acid substitution (His56Leu) that doubles the affinity of the SPT enzyme for the C18 fatty acyl-CoA substrate. uni.luresearchgate.net This shift in substrate preference leads to a significant and unregulated elevation in the production of 20-carbon (C20) LCBs in the brain and eyes of the mutant mice. uni.lunih.govresearchgate.net Consequently, there is an accumulation of downstream C20-containing sphingolipids, including C20 sphinganine and its phosphorylated form, this compound. This model unequivocally demonstrates that the genetic modification of SPT subunits is a direct and effective method for increasing endogenous levels of C20 sphingolipids. pnas.org
Table 1: Genetic Modulation of C20 Sphingolipid Levels
| Gene Target | Genetic Modification | Model Organism | Mechanism of Action | Observed Effect on C20 Sphingolipids |
|---|
Ceramide Synthases (CerS)
Downstream of LCB synthesis, ceramide synthases (CerS) acylate the sphinganine backbone to form dihydroceramides. nih.gov Different CerS isoforms exhibit specificity for acyl-CoAs of varying lengths. nih.govresearchgate.net Specifically, CerS2 and CerS4 utilize very-long-chain acyl-CoAs, including C20 and longer chains, for ceramide synthesis. nih.govresearchgate.netelsevierpure.com Therefore, genetic manipulation of these specific CerS isoforms could indirectly influence the pool of C20 sphinganine available for phosphorylation by shunting it towards or away from ceramide production.
Pharmacological Approaches
Pharmacological modulation of this compound levels relies on small molecule inhibitors that target key enzymes in the sphingolipid synthesis pathway. While no inhibitors have been developed to specifically target C20 sphingolipid synthesis, several compounds can globally affect the pathway.
Inhibition of De Novo Sphingolipid Synthesis
Inhibition of Ceramide Synthases
The mycotoxin Fumonisin B1 is a well-characterized inhibitor of ceramide synthases. mdpi.comresearchgate.net By blocking the activity of enzymes like CerS2, which utilize long-chain sphinganine bases, Fumonisin B1 could theoretically cause an accumulation of precursor sphinganine molecules. This accumulated C20 sphinganine could then be shunted towards phosphorylation, potentially increasing this compound levels.
Inhibition of Sphingosine Kinases
The final step in the formation of this compound is the phosphorylation of C20 sphinganine, a reaction catalyzed by sphingosine kinases (SphK), of which there are two main isoforms, SphK1 and SphK2. Pharmacological inhibition of these kinases represents the most direct method to block the production of this compound from its immediate precursor. A variety of SphK inhibitors have been developed, although their specific activity on C20 substrates is not extensively detailed. These inhibitors can be isoform-specific or dual inhibitors. Blocking SphK1 and/or SphK2 would be expected to cause an accumulation of C20 sphinganine while preventing its conversion to the bioactive phosphorylated form.
Table 2: Pharmacological Modulators of the Sphingolipid Pathway
| Pharmacological Agent | Enzyme Target | Mechanism of Action | Expected Effect on this compound Levels |
|---|---|---|---|
| Myriocin (ISP-1) | Serine Palmitoyltransferase (SPT) | Inhibits the first committed step of de novo sphingolipid synthesis. nih.govscbt.com | Decrease |
| L-Cycloserine | Serine Palmitoyltransferase (SPT) | Inhibits SPT activity. scbt.com | Decrease |
| CH5169356 (NA808 prodrug) | Serine Palmitoyltransferase (SPT) | Inhibits SPT activity. researcher.life | Decrease |
| Fumonisin B1 | Ceramide Synthases (CerS) | Inhibits the acylation of sphinganine to form dihydroceramide (B1258172). mdpi.com | Potential Increase |
Emerging Concepts and Future Research Directions
Elucidating the Unique Biological Functions of C20 Sphinganine (B43673) 1-Phosphate Isomers and Other Chain Length Variants
While the d18:1 sphingosine (B13886) 1-phosphate (S1P) is the most studied, there is growing interest in understanding the distinct biological roles of atypical S1P molecules with different chain lengths, such as C20 sphinganine 1-phosphate. nih.gov Research indicates that these less abundant S1P variants are not merely intermediates but possess unique signaling properties. nih.gov The variation in the alkyl chain length of S1P can significantly impact its binding affinity and selectivity for the five different S1P receptors (S1P₁₋₅), leading to altered signaling strength and functional outcomes. nih.gov
Historically, C20 sphingolipids were first identified in brain lipids of horses and cows. nih.gov Subsequent studies confirmed their presence as regular components in the brain and spinal cord, particularly within gangliosides, sphingomyelin (B164518), and cerebrosides. nih.gov The metabolism of exogenous sphingolipids, including their conversion into more complex forms, is also dependent on their chain length. nih.gov
Future research will likely focus on several key areas:
Receptor Specificity: A deeper investigation into how this compound and other chain length variants differentially interact with S1P receptors is crucial. nih.gov This includes understanding the structural basis for these interactions and the downstream signaling pathways that are preferentially activated.
Metabolic Regulation: Elucidating the specific enzymes and regulatory mechanisms that govern the synthesis, degradation, and intracellular transport of C20 sphingolipids will provide insights into how their levels are controlled. nih.gov
Pathophysiological Roles: Atypical S1P species have been implicated in various disease states. For instance, elevated plasma levels of C20-sphingolipids have been identified as predictive biomarkers for cardiovascular events. nih.gov Further studies are needed to unravel their precise roles in the pathology of cardiovascular disease, neuroinflammatory conditions like multiple sclerosis, and other disorders. nih.gov
Investigating Context-Dependent Roles Across Different Tissues and Cell Types
The biological effects of this compound are highly dependent on the specific tissue and cell type. This context-dependency arises from the differential expression of S1P receptors, metabolic enzymes, and interacting proteins across various cell lineages. mdpi.com
For example, in the nervous system, sphingolipids are highly enriched and play critical roles in the structure and function of myelin sheaths and neuronal membranes. mdpi.com The specific composition of sphingolipids, including the presence of C20 variants, can influence neuronal differentiation and signaling. nih.govmdpi.com In contrast, in the immune system, S1P gradients are essential for regulating lymphocyte trafficking. wikipedia.org The presence of different S1P chain lengths could fine-tune these migratory responses. nih.gov
Future research should aim to:
Map Tissue-Specific Sphingolipidomes: Comprehensive profiling of sphingolipid species, including C20 variants, across a wide range of tissues and cell types will provide a foundational understanding of their distribution.
Functional Studies in Diverse Cell Models: Utilizing a variety of cell culture models, including primary cells and organoids, will be essential to dissect the specific functions of this compound in different cellular contexts.
In Vivo Models: The development and analysis of animal models with altered C20 sphingolipid metabolism will be critical for understanding their physiological and pathophysiological roles at the whole-organism level.
Identification of Novel Molecular Targets and Therapeutic Strategies via Sphingolipid Pathway Modulation
The central role of the sphingolipid pathway in regulating critical cellular processes like cell proliferation, apoptosis, and inflammation makes it an attractive target for therapeutic intervention in a variety of diseases, including cancer and liver disorders. mdpi.comnih.gov Modulating the levels or activities of specific sphingolipids or their metabolizing enzymes can shift the cellular balance towards desired outcomes, such as inducing cancer cell death or promoting tissue regeneration. mdpi.comnih.gov
The discovery that different S1P chain lengths can have distinct biological activities opens up new possibilities for developing more selective therapeutic agents. nih.gov For instance, targeting enzymes specifically involved in the metabolism of this compound could offer a more precise way to modulate S1P signaling in certain diseases, potentially with fewer side effects than targeting the entire S1P system.
Key future research directions include:
High-Throughput Screening: Developing and employing high-throughput screening assays to identify small molecules that specifically inhibit or activate enzymes involved in C20 sphingolipid metabolism.
Structure-Based Drug Design: Utilizing the three-dimensional structures of sphingolipid-metabolizing enzymes to design highly potent and selective inhibitors or activators. nih.gov
Development of Sphingolipid Analogs: Synthesizing and testing analogs of this compound and other chain length variants to develop receptor-specific agonists or antagonists. mdpi.com
Development of Advanced Analytical Tools for Comprehensive Sphingolipid Profiling
A thorough understanding of the biological roles of this compound and other sphingolipid variants necessitates the use of advanced analytical techniques capable of comprehensively profiling the entire sphingolipidome. nih.govnih.gov The complexity and diversity of sphingolipid species, which can vary in their backbone, fatty acid chain length, and head group, present significant analytical challenges. nih.govfrontiersin.org
Mass spectrometry (MS)-based methods, particularly when coupled with separation techniques like high-performance liquid chromatography (HPLC), have become the cornerstone of sphingolipidomics. nih.govnih.gov These approaches offer the sensitivity and specificity required to detect and quantify a wide range of sphingolipid molecules in complex biological samples. nih.govresearchgate.net
| Analytical Technique | Description | Application in Sphingolipid Profiling |
| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify each component in a mixture. frontiersin.org | Separates different classes of sphingolipids based on their physicochemical properties before MS analysis. frontiersin.org |
| Tandem Mass Spectrometry (MS/MS) | An analytical technique that involves multiple steps of mass analysis, usually separated by some form of fragmentation. | Provides structural information for the identification and quantification of specific sphingolipid species. nih.gov |
| "Shotgun" Lipidomics | A direct-infusion MS approach that analyzes total lipid extracts without prior chromatographic separation. nih.gov | Offers a rapid, high-throughput method for global sphingolipid profiling. mdpi.com |
| Imaging Mass Spectrometry | A technique used to visualize the spatial distribution of molecules by their molecular masses. nih.gov | Allows for the mapping of different sphingolipid species within tissues, providing spatial context. nih.gov |
Future advancements in this area will likely focus on:
Improving Sensitivity and Resolution: Developing new MS-based platforms with even greater sensitivity and mass resolution to detect and identify low-abundance sphingolipid species. nih.gov
Standardization and Quantification: Establishing standardized protocols and developing a wider range of internal standards to ensure accurate and reproducible quantification of all sphingolipid classes. nih.gov
Novel Separation Techniques: Exploring and refining other separation methods, such as supercritical fluid chromatography (SFC) and capillary electrophoresis (CE), for sphingolipid analysis. creative-proteomics.com
Data Analysis and Bioinformatics: Creating more sophisticated bioinformatics tools and databases to process, analyze, and interpret the large and complex datasets generated by sphingolipidomic studies. mdpi.com
Integration with Multi-Omics Data for Systems-Level Understanding of Sphingolipid Biology
To gain a holistic understanding of the complex roles of this compound and the broader sphingolipid network, it is essential to integrate lipidomics data with other "omics" datasets, such as genomics, transcriptomics, and proteomics. nih.govnih.gov This multi-omics approach allows researchers to move beyond studying individual molecules in isolation and instead analyze the intricate interplay between different biological layers, from genes to proteins to metabolites. nih.gov
By combining these datasets, it is possible to:
Identify Genetic Determinants of Sphingolipid Levels: Genome-wide association studies (GWAS) can be integrated with lipidomics data to identify genetic variants that influence the levels of specific sphingolipid species, providing insights into the genetic regulation of sphingolipid metabolism. nih.gov
Link Transcriptional Changes to Lipid Profiles: Integrating transcriptomics and lipidomics data can reveal how changes in gene expression, particularly of enzymes in the sphingolipid pathway, lead to alterations in the cellular sphingolipidome. nih.govresearchgate.net
Uncover Protein-Lipid Interactions: Combining proteomics and lipidomics can help identify proteins that bind to or are regulated by specific sphingolipids, uncovering novel signaling pathways and functional modules. multi-omicsfacility.com
This systems-level approach is crucial for building comprehensive models of sphingolipid metabolism and signaling. nih.gov Such models can be used to predict how perturbations to the system, such as genetic mutations or drug treatments, will affect cellular behavior. nih.gov The ultimate goal is to bridge the gap from genotype to phenotype and understand how alterations in the sphingolipid network contribute to health and disease. nih.gov
Q & A
Q. How is C20 sphinganine 1-phosphate detected and quantified in biological samples?
this compound is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized protocols for sphingolipid extraction. Methanol:chloroform:HCl (15:83:2) is used for serum extraction, followed by chromatographic separation on a Luna C18 column. Gradient elution with water-formic acid (A) and acetonitrile-tetrahydrofuran-formic acid (B) ensures resolution. Quantification employs multiple reaction monitoring (MRM) with deuterated internal standards (e.g., sphinganine-D7) to correct for matrix effects. Calibration curves for sphingoid bases and phosphates range from 0.15–250 ng/ml, achieving <15% accuracy variation .
Q. What are the primary biological roles of this compound in cellular processes?
this compound regulates cell migration, differentiation, and survival through sphingolipid signaling. It interacts with enzymes like sphingosine-1-phosphate lyase (S1PL), which cleaves sphingoid base phosphates to terminate signaling. Unlike sphingosine 1-phosphate (S1P), this compound exhibits substrate specificity in S1PL, influencing its metabolic stability and downstream effects on inflammatory or apoptotic pathways .
Q. What preanalytical factors affect the stability of this compound in blood samples?
Stability is influenced by anticoagulants (e.g., EDTA), storage temperature, and time-to-processing. Studies show sphinganine 1-phosphate levels decrease by 10–20% within 24 hours at +22°C, while refrigeration (+4°C) or immediate freezing (-80°C) minimizes degradation. Hemolysis and delayed centrifugation also alter sphingolipid profiles, necessitating standardized protocols for clinical or experimental sampling .
Q. How does this compound differ structurally and functionally from C18 sphinganine 1-phosphate?
The C20 acyl chain confers greater hydrophobicity, influencing membrane localization and receptor interactions. Functionally, this compound is enriched in brain tissues and exhibits distinct metabolic turnover rates compared to shorter-chain variants. Its role in antifungal resistance mechanisms highlights chain-length-dependent bioactivity .
Q. What metabolic pathways synthesize and degrade this compound?
Synthesis occurs via phosphorylation of sphinganine by sphingosine kinase (SPHK1/2). Degradation involves S1PL, which cleaves the phosphate group to produce hexadecanal and ethanolamine phosphate. Inhibition of ceramide synthase (e.g., by fumonisins) elevates sphinganine, increasing substrate availability for phosphorylation. Dysregulation is linked to fumonisin toxicity and fibrotic diseases .
Advanced Research Questions
Q. How do contradictory findings in this compound dynamics under toxicological exposure arise?
Discrepancies stem from exposure duration, tissue specificity, and analytical sensitivity. For example, welding fume exposure transiently increases sphinganine 1-phosphate while decreasing sphingosine, whereas fumonisin exposure elevates sphinganine 1-phosphate chronically. Confounding factors include cross-reactivity in immunoassays vs. specificity of LC-MS/MS, necessitating orthogonal validation .
Q. What experimental designs validate this compound as a biomarker for sphingolipid dysregulation?
Longitudinal cohort studies with matched controls are critical. For example, COVID-19 patients showed marked downregulation of sphinganine 1-phosphate, correlating with disease severity. Multivariate analysis (e.g., KEGG pathway mapping) identifies co-regulated metabolites (e.g., TCA cycle intermediates), while ROC curves assess diagnostic specificity. Replicates across independent cohorts strengthen biomarker candidacy .
Q. How does this compound modulate antifungal resistance in Candida albicans?
In co-culture with Cophinforma mamane, C. albicans fails to produce this compound, disrupting sphingolipid biosynthesis. This impairs membrane integrity and efflux pump activity, increasing susceptibility to antifungal agents. Targeted metabolomics (VIP score >2) and knockout strains validate its role in sphingolipid-mediated virulence .
Q. What methodological challenges arise in distinguishing this compound from isobaric lipids in untargeted metabolomics?
Isobaric interference (e.g., from C18:1-Ceramide or dihydroceramides) requires high-resolution MS/MS (Q-TOF or Orbitrap) and MRM transitions. Inclusion of C17 sphingoid base internal standards improves quantification. Data-independent acquisition (DIA) with spectral libraries (e.g., METLIN) aids annotation, while stable isotope tracing confirms metabolic flux .
Q. How do genetic polymorphisms in S1PL influence this compound homeostasis?
S1PL variants with altered substrate specificity (e.g., tolerance for C20 acyl chains) perturb sphingoid base clearance. Knockout mouse models show elevated plasma sphinganine 1-phosphate and fibrosis susceptibility. CRISPR-Cas9 screens or allelic replacement in cell lines elucidate structure-function relationships, while crystallography identifies active-site residues critical for C20 binding .
Methodological Notes
- Analytical Best Practices : Use APCI for ceramides and ESI for sphingoid phosphates in LC-MS/MS. Validate column performance with sphingolipid standards (e.g., Avanti Polar Lipids) .
- Data Interpretation : Correlate sphinganine 1-phosphate levels with sphingosine ratios (e.g., sphinganine/sphingosine >2 indicates fumonisin exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
